molecular formula C17H13N3O4 B10955377 N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10955377
M. Wt: 323.30 g/mol
InChI Key: KMUJWEALFVGHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative. This can be achieved by reacting a hydrazide with an ester or an acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Coupling of the Benzodioxole and Oxadiazole Units: The final step involves coupling the benzodioxole intermediate with the oxadiazole ring. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of quinones from the benzodioxole moiety.

    Reduction: Formation of amines from the oxadiazole ring.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of the benzodioxole moiety, phenyl group, and oxadiazole ring

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H13N3O4/c21-16(17-19-15(20-24-17)12-4-2-1-3-5-12)18-9-11-6-7-13-14(8-11)23-10-22-13/h1-8H,9-10H2,(H,18,21)

InChI Key

KMUJWEALFVGHOH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.